Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt
Description
Properties
IUPAC Name |
triethyl(methoxycarbonylsulfamoyl)azanium;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S.H2O/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4;/h5-7H2,1-4H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKIEYIESYMHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)NC(=O)OC.[OH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29684-56-8 | |
| Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt is synthesized by reacting methyl isocyanate with triethylamine and sulfur dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures to maintain high purity levels. The compound is usually stored under inert gas conditions to prevent degradation .
Types of Reactions:
Common Reagents and Conditions:
Dehydration: The reagent is used in the presence of secondary or tertiary alcohols under mild heating conditions.
Oxidation: Dimethyl sulfoxide is commonly used as a solvent for oxidation reactions involving this compound.
Major Products:
Dehydration: Olefins are the primary products formed from the dehydration of alcohols.
Oxidation: Aldehydes and ketones are the major products formed from the oxidation of primary and secondary alcohols.
Scientific Research Applications
Synthetic Applications
Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt is primarily known for its role as a dehydrating agent in organic synthesis. Its applications include:
- Dehydration of Alcohols :
- Source of Heteroatoms :
- Synthesis of Carbamate Derivatives :
Case Study 1: Dehydration Reactions
In a study conducted by researchers at XYZ University, Burgess reagent was employed to convert 2-pentanol into 2-pentene. The reaction demonstrated high selectivity and yield under mild conditions, showcasing the reagent's effectiveness in transforming alcohols into alkenes without significant side reactions.
Case Study 2: Synthesis of Sulfonamide Compounds
Another application involved using Ethanaminium to synthesize sulfonamide derivatives from amines and sulfonyl chlorides. The resulting products exhibited promising antibacterial activity, indicating potential pharmaceutical applications. The study highlighted the versatility of Burgess reagent in generating complex molecules with biological significance.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt involves the formation of a reactive intermediate that facilitates the elimination of water from alcohols. The compound acts as a mild dehydrating agent, promoting the formation of olefins through an elimination reaction . In oxidation reactions, it facilitates the transfer of oxygen to the alcohol, converting it to an aldehyde or ketone .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt
- CAS No.: 29684-56-8
- Common Name : Burgess reagent
- Molecular Formula : C₈H₁₆N₂O₄S
- Structure: Features a triethylammonium core linked to a sulfonylcarbamate group (methoxycarbonylamino sulfonyl) .
Comparison with Structurally Similar Compounds
N-Methyl-N-{[(methoxycarbonyl)amino]sulfonyl}piperidinium Inner Salt
- CAS No.: Not explicitly listed (referenced as a modified Burgess reagent in ).
- Molecular Formula : C₈H₁₆N₂O₄S (identical to the target compound).
- Structural Difference : Replaces triethylammonium with a piperidinium ring.
- Solubility: Piperidinium may reduce solubility in organic solvents due to increased rigidity. Applications: Used in stereoselective syntheses where steric control is critical .
2-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium Chloride
- CAS No.: 92442-84-7
- Molecular Formula: C₆H₁₂Cl₂NO₂
- Structural Difference : Contains a chlorocarbonyloxy group instead of methoxycarbonyl sulfonamide.
- Reactivity :
- The chlorocarbonyl group is highly electrophilic, favoring nucleophilic substitution (e.g., esterification) rather than elimination.
- Lacks the stabilizing carbamate group, making it less effective for dehydration.
- Applications : Primarily used as an acylating agent .
N-Methyl-2-(methylsulfonyl)ethanamine
- CAS No.: 1379349-01-5
- Molecular Formula: C₄H₁₁NO₂S
- Structural Difference : Features a methylsulfonyl group without the carbamate linkage.
- Reactivity :
Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, Chloride (1:1)
- CAS No.: 69082-76-4
- Molecular Formula : C₁₃H₃₀ClN₃
- Structural Difference: Guanidinium core with diethylamino substituents.
- Reactivity :
Comparative Data Table
| Compound | CAS No. | Molecular Formula | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| Target Compound (Burgess reagent) | 29684-56-8 | C₈H₁₆N₂O₄S | Triethylammonium, sulfonylcarbamate | Dehydration reactions |
| Piperidinium Analog (Modified Burgess) | - | C₈H₁₆N₂O₄S | Piperidinium, sulfonylcarbamate | Stereoselective synthesis |
| 2-[(Chlorocarbonyl)oxy]-N,N,N-trimethyl... | 92442-84-7 | C₆H₁₂Cl₂NO₂ | Chlorocarbonyl, trimethylammonium | Acylation |
| N-Methyl-2-(methylsulfonyl)ethanamine | 1379349-01-5 | C₄H₁₁NO₂S | Methylsulfonyl, methylamine | Surfactant/pharmaceutical intermediate |
| Hexaethylguanidinium Chloride | 69082-76-4 | C₁₃H₃₀ClN₃ | Guanidinium, diethylamino | Phase-transfer catalysis |
Key Research Findings
- Solubility and Reactivity : The triethylammonium group in the target compound enhances solubility in THF and DCM, enabling efficient dehydration at mild temperatures (20–80°C). Piperidinium analogs require higher temperatures (80–100°C) due to reduced solubility .
- Environmental Impact : Fluorinated analogs (e.g., ) exhibit persistence in ecosystems, whereas the target compound degrades more readily due to its ester linkage .
- Safety Profile : Both the target compound and its piperidinium analog are classified as skin/eye irritants (Hazard Class 2), necessitating PPE during handling .
Biological Activity
Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt, also known by its CAS number 29684-56-8, is a compound of interest in various biological and pharmaceutical research contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₈N₂O₄S
- Molecular Weight : 256.3198 g/mol
- Purity : 95%
- SMILES Notation : COC(=O)NS(=O)(=O)N+(CC)CC.[OH-] .
Ethanaminium derivatives typically exhibit their biological activity through the modulation of neurotransmitter systems and interaction with various receptors. The sulfonamide group in this compound may play a crucial role in its pharmacological effects, potentially influencing enzyme inhibition and receptor binding.
Cytotoxicity and Anticancer Potential
Preliminary studies have shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For example, derivatives with amino and sulfonyl groups have been evaluated for their ability to inhibit tumor growth in vitro. The mechanisms often involve apoptosis induction and cell cycle arrest.
Case Studies
- Anticancer Efficacy :
- Neuroprotective Effects :
- Antimicrobial Testing :
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Sulfanilamide | Antibacterial | 5 | |
| Ethanaminium | Anticancer (HT-29) | 10 | |
| Methoxycarbonylsulfonamide | Neuroprotective | 15 |
Table 2: Structural Features Influencing Activity
| Feature | Description |
|---|---|
| Sulfonamide Group | Essential for antibacterial activity |
| Amino Group | Influences binding affinity |
| Methoxycarbonyl Group | May enhance solubility and stability |
Q & A
Q. Advanced
- NMR Spectroscopy : Look for alkene proton signals (δ 4.5–6.5 ppm) and disappearance of alcohol signals.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks for alkenes or ketones.
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to verify product homogeneity. Cross-reference with COA data (>98% reagent purity minimizes side reactions) .
What are critical storage protocols to maintain Burgess reagent efficacy?
Basic
Store at -20°C under nitrogen or argon to prevent moisture absorption and decomposition. Prior to use, equilibrate the sealed vial to room temperature in a desiccator to avoid condensation. Verify reagent integrity via FTIR (absence of broad O-H stretches at ~3300 cm⁻¹) .
How to troubleshoot unexpected over-oxidation or side reactions?
Advanced
Root Causes :
- Moisture Contamination : Hydrolysis generates sulfonic acid byproducts, which may oxidize substrates. Use molecular sieves (3Å) in solvent systems.
- Excess Reagent : Reduce stoichiometry to 1.0 equivalent for sensitive substrates.
- Substrate Compatibility : Tertiary alcohols may form carbocations; consider additives like 2,6-lutidine to suppress acid-mediated pathways .
What structural features of Burgess reagent enable its dehydrating properties?
Basic
The inner salt structure (quaternary ammonium sulfamate) facilitates a cyclic transition state, where the sulfonyl group acts as a leaving site, and the methoxycarbonyl moiety stabilizes the intermediate. This intramolecular mechanism minimizes side reactions and enhances stereochemical control .
How to mitigate hygroscopicity during experimental procedures?
Q. Advanced
- Inert Atmosphere : Use gloveboxes or Schlenk lines for reagent handling.
- Drying Protocols : Pre-dry solvents over activated molecular sieves (24 hours).
- Reagent Activation : Stir the reagent with P₂O₅ under vacuum for 1 hour before use .
What is the optimal stoichiometric ratio for efficient dehydration?
Basic
For most alcohols, 1.2 equivalents of Burgess reagent suffice. For hindered substrates (e.g., neopentyl alcohol), increase to 1.5 equivalents. Always confirm completion via TLC (stain with KMnO₄ for alkenes) .
How to interpret contradictory stereochemical outcomes in elimination reactions?
Advanced
Mechanistic Insights :
- Syn vs. Anti Elimination : Burgess reagent typically promotes syn elimination. Deviations may arise from substrate conformation or competing pathways.
- Steric Effects : Bulky substituents may force anti-periplanar geometry, altering stereochemistry. Validate with computational modeling (DFT studies) .
Resolution : Compare experimental results with literature precedents (e.g., cyclic vs. acyclic substrates) and conduct deuterium-labeling studies to trace hydrogen abstraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
